![molecular formula C27H30FN3O5 B15174481 (3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B15174481.png)
(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5’-fluoro-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5’-fluoro-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spiro-indole core: This can be achieved through a cyclization reaction involving an indole derivative and a suitable electrophile.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the 3,4-dimethoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction using the appropriate phenyl derivative.
Final assembly and purification: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5’-fluoro-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione: can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the spiro-indole core can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl groups can produce alcohols.
科学的研究の応用
(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5’-fluoro-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Its properties could be exploited in the development of new materials or catalysts.
作用機序
The mechanism by which (3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5’-fluoro-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the nature of the interactions with these targets.
類似化合物との比較
Similar Compounds
(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5’-fluoro-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione: can be compared with other spiro-indole derivatives, such as:
Uniqueness
The uniqueness of (3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5’-fluoro-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione lies in its combination of functional groups and spiro structure, which confer distinct chemical and biological properties
特性
分子式 |
C27H30FN3O5 |
|---|---|
分子量 |
495.5 g/mol |
IUPAC名 |
(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C27H30FN3O5/c1-14(2)11-19-22-23(27(30-19)17-13-16(28)6-7-18(17)29-26(27)34)25(33)31(24(22)32)10-9-15-5-8-20(35-3)21(12-15)36-4/h5-8,12-14,19,22-23,30H,9-11H2,1-4H3,(H,29,34)/t19?,22-,23+,27?/m1/s1 |
InChIキー |
IOCAYCTUXKSDNB-OHXFUWEMSA-N |
異性体SMILES |
CC(C)CC1[C@@H]2[C@@H](C(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC)C4(N1)C5=C(C=CC(=C5)F)NC4=O |
正規SMILES |
CC(C)CC1C2C(C(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC)C4(N1)C5=C(C=CC(=C5)F)NC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B15174400.png)
![Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate](/img/structure/B15174404.png)
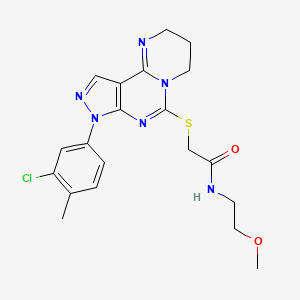
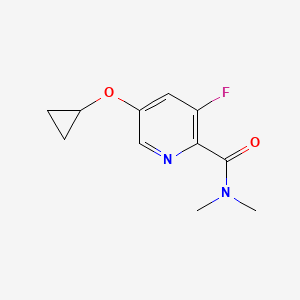
![2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid](/img/structure/B15174420.png)
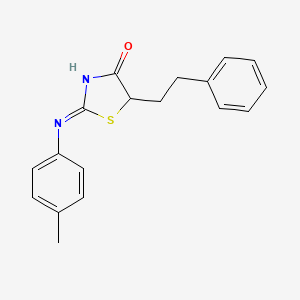



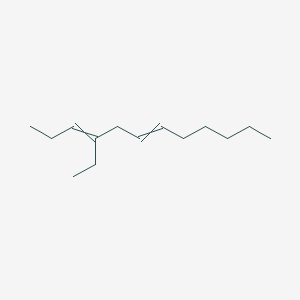

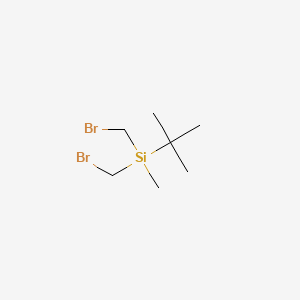
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B15174459.png)
![tert-Butyl [2-(1-benzothiophen-3-yl)ethyl]carbamate](/img/structure/B15174467.png)
